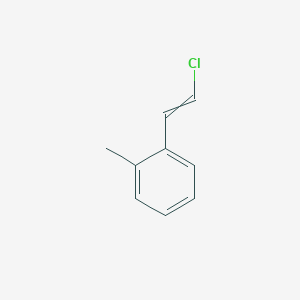

1-(2-Chloroethenyl)-2-methylbenzene

Beschreibung

1-(2-Chloroethenyl)-2-methylbenzene (CAS: 18684-83-8) is an aromatic compound with the molecular formula C₉H₉Cl and a molecular weight of 152.62 g/mol. Structurally, it features a chloroethenyl (–CH=CHCl) group attached to the ortho position of a methyl-substituted benzene ring. Its IUPAC name is 1-((E)-2-chlorovinyl)-2-methylbenzene, and it is also known by synonyms such as AG-E-36035 . Key physicochemical properties include a monoisotopic mass of 152.04 Da, a topological polar surface area of 0 Ų, and a calculated XLogP (hydrophobicity) value of 3.4, indicating moderate lipophilicity . The compound’s stereochemistry (E-configuration) and substituent positions influence its reactivity in organic synthesis, particularly in cyclization and substitution reactions.

Eigenschaften

CAS-Nummer |

18684-83-8 |

|---|---|

Molekularformel |

C9H9Cl |

Molekulargewicht |

152.62076 |

Synonyme |

1-((E)-2-CHLORO-VINYL)-2-METHYL-BENZENE |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

1-(2-Nitrostyryl)-2-methylbenzene

- Structure: Features a nitro (–NO₂) group instead of chloroethenyl.

- Reactivity : Undergoes reductive N-heterocyclization to form indoles. The steric hindrance from the ortho-methyl group reduces reaction yields (e.g., 2d indole yield: 76% ) compared to electron-withdrawing substituents (e.g., –CF₃ or –Cl at para positions, yielding 85–90%) .

- Key Difference : The nitro group’s electron-withdrawing nature enhances electrophilicity, whereas the chloroethenyl group in the target compound may favor electrophilic substitution or addition reactions.

1-(2-Chloro-2-methylpropyl)-2-methylbenzene (3h)

- Structure : Contains a branched chloroalkyl (–CH(CH₃)CH₂Cl) group.

- Synthesis : Prepared via decarbonylative transfer hydrochlorination using B(C₆F₅)₃ catalysis, achieving 96% yield .

- Key Difference : The saturated alkyl chain reduces conjugation, making 3h less reactive in cyclization compared to the conjugated chloroethenyl group in the target compound.

Functional Group and Positional Isomerism

1-(2-Chloroethoxy)-2-methoxybenzene

- Structure : Substituted with –OCH₂CH₂Cl and –OCH₃ groups.

- Properties : Higher molecular weight (186.63 g/mol ) and polarity due to ether and methoxy groups, enhancing solubility in polar solvents .

- Key Difference : The ether linkage allows nucleophilic substitution (e.g., SN2 reactions), unlike the chloroethenyl group, which participates in electrophilic additions.

2-(Chloroethyl)benzene

- Structure : A simple chloroalkyl (–CH₂CH₂Cl) derivative.

- Applications : Used as an intermediate in phenethylamine synthesis. Its lack of conjugation limits use in cycloadditions compared to the target compound .

Halogenation Patterns and Electronic Effects

1-Chloro-4-(2-methylprop-2-en-1-yl)benzene

- Structure : Para-substituted chloro and methallyl (–CH₂C(CH₃)=CH₂) groups.

- Reactivity : The methallyl group enables Diels-Alder reactions, while the para-chloro substituent directs electrophilic substitution to the ortho/meta positions .

- Key Difference : The target compound’s ortho-chloroethenyl group creates steric and electronic effects that favor regioselective reactions.

1-(3-(Chlorofluoromethyl)-4,4,4-trifluoro-1-iodobut-1-en-1-yl)-2-methylbenzene (286)

- Structure : Polyhalogenated (Cl, F, I) with a complex unsaturated chain.

- Synthesis : Produced via visible-light photocatalytic reactions (51% yield) .

- Key Difference : The trifluoro and iodo groups increase electrophilicity and steric bulk, contrasting with the simpler chloroethenyl group in the target compound.

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.